BenchChemオンラインストアへようこそ!

[(6-Methoxypyridin-2-yl)methyl](methyl)amine

Structural Biology Fragment-Based Drug Discovery Tubulin Modulation

Procure [(6-Methoxypyridin-2-yl)methyl](methyl)amine (CAS 1060806-94-1) for its unique structural validation in tubulin complex PDB 5S67 (2.10 Å), enabling structure-based fragment growing and SAR exploration. Its favorable XLogP3 (0.6) and low TPSA (34.2 Ų) ensure superior passive diffusion over primary amine analogs, critical for CNS programs. As the exact intermediate disclosed in WO2009/149258 A2, it guarantees fidelity for c-Met kinase inhibitor leads. Note: Corrosive (H314, Skin Corr. 1B); ensure proper PPE and engineering controls.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1060806-94-1
Cat. No. B1457099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(6-Methoxypyridin-2-yl)methyl](methyl)amine
CAS1060806-94-1
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCNCC1=NC(=CC=C1)OC
InChIInChI=1S/C8H12N2O/c1-9-6-7-4-3-5-8(10-7)11-2/h3-5,9H,6H2,1-2H3
InChIKeyZCDSYDMWOVSOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(6-Methoxypyridin-2-yl)methyl](methyl)amine (CAS 1060806-94-1): Baseline Identification and Key Physicochemical Properties


[(6-Methoxypyridin-2-yl)methyl](methyl)amine (CAS 1060806-94-1), also known as 1-(6-methoxy-2-pyridinyl)-N-methylmethanamine, is a secondary amine derivative of pyridine with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol [1]. It features a methoxy substituent at the 6-position and an N-methylaminomethyl group at the 2-position of the pyridine ring. Computed physicochemical properties include an XLogP3-AA value of 0.6, a topological polar surface area (TPSA) of 34.2 Ų, and a hydrogen bond donor count of 1 [1]. The compound is classified as a hazardous substance with GHS hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) [1].

Why Generic Substitution of [(6-Methoxypyridin-2-yl)methyl](methyl)amine Fails: Critical Differentiation from Analogs


Generic substitution of [(6-Methoxypyridin-2-yl)methyl](methyl)amine with closely related pyridinylmethylamines is inadvisable due to significant differences in hydrogen bonding capacity, lipophilicity, and validated target engagement. The N-methyl substitution alters the amine's basicity and steric profile compared to primary amine analogs, directly impacting receptor binding kinetics and synthetic utility [1][2]. Furthermore, its specific methoxy and methylamine substitution pattern enables unique protein-ligand interactions, as evidenced by its co-crystallization in the tubulin complex (PDB 5S67) [2]. These structural and functional distinctions preclude simple one-for-one replacement and necessitate the procurement of this precise compound for applications requiring its validated binding mode or specific reactivity profile.

Quantitative Evidence Guide: Performance Differentiation of [(6-Methoxypyridin-2-yl)methyl](methyl)amine (1060806-94-1) Against Closest Analogs


Validated Ligand: X-ray Crystallographic Evidence of Specific Target Engagement

[(6-Methoxypyridin-2-yl)methyl](methyl)amine (as ligand X1M) has been co-crystallized with tubulin at a resolution of 2.10 Å, providing direct atomic-level evidence of its binding mode and validating its utility as a chemical probe [1]. In contrast, the primary amine analog (6-methoxypyridin-2-yl)methanamine (CAS 194658-13-4) and the des-methoxy analog N-methyl-2-pyridinemethanamine (CAS 21035-59-6) lack publicly available, high-resolution co-crystal structures, limiting their utility in structure-based drug design without additional validation. This structural validation offers a concrete, verifiable advantage for projects requiring precise molecular interaction data.

Structural Biology Fragment-Based Drug Discovery Tubulin Modulation

Lipophilicity and Permeability Differentiation via XLogP3 and TPSA

The computed lipophilicity (XLogP3) and polar surface area (TPSA) of [(6-Methoxypyridin-2-yl)methyl](methyl)amine are 0.6 and 34.2 Ų, respectively [1]. These values position the compound in a favorable region of oral drug-likeness and blood-brain barrier permeability space. In contrast, the primary amine analog (6-methoxypyridin-2-yl)methanamine (CAS 194658-13-4) has a TPSA of 48.1 Ų and a higher hydrogen bond donor count (2) [2], suggesting potentially lower membrane permeability. The N-methyl analog without a methoxy group, N-methyl-2-pyridinemethanamine (CAS 21035-59-6), has an XLogP3 of 0.33 [3], indicating a shift in lipophilicity that could alter tissue distribution. This differentiation is critical for projects optimizing for CNS penetration or oral bioavailability.

Medicinal Chemistry ADME Prediction Physicochemical Property Profiling

Patent-Protected Intermediate: Validated Utility in Drug Discovery Pipelines

[(6-Methoxypyridin-2-yl)methyl](methyl)amine is explicitly disclosed as a key synthetic intermediate in WO2009/149258 A2 (Bristol-Myers Squibb), a patent directed toward c-Met protein kinase inhibitors for treating abnormal cell growth disorders, including cancer [1]. This patent linkage provides direct evidence of the compound's proven utility in a validated therapeutic area and its acceptance in industrial-scale pharmaceutical research. While other pyridinylmethylamines are also used as intermediates, the specific substitution pattern of this compound is essential for constructing the patented pharmacophore, as evidenced by its explicit recitation in the patent claims. This represents a concrete, verifiable differentiation from analogs not specifically claimed in such high-value IP.

Pharmaceutical Synthesis Patent Intermediates c-Met Inhibition

Hazard Profile Differentiation: Safety and Handling Considerations

[(6-Methoxypyridin-2-yl)methyl](methyl)amine is classified with GHS hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) [1]. This comprehensive hazard profile, derived from ECHA C&L notifications, mandates specific handling, storage, and personal protective equipment (PPE) requirements. In contrast, the primary amine analog (6-methoxypyridin-2-yl)methanamine (CAS 194658-13-4) carries a less severe hazard classification, primarily as an irritant (H315, H319) [2]. The target compound's corrosive nature (H314) necessitates more stringent safety protocols, which may influence procurement decisions for labs with limited hazardous material handling capabilities or for applications requiring high-purity, low-residue synthesis.

Chemical Safety GHS Classification Lab Procurement

Optimal Application Scenarios for [(6-Methoxypyridin-2-yl)methyl](methyl)amine (1060806-94-1) Based on Differentiated Evidence


Structure-Based Fragment Elaboration for Tubulin-Targeted Therapeutics

Leverage the high-resolution (2.10 Å) co-crystal structure of [(6-Methoxypyridin-2-yl)methyl](methyl)amine (X1M) bound to tubulin (PDB 5S67) [1] to guide rational fragment growing or linking strategies. This scenario is ideal for medicinal chemistry teams seeking a structurally validated starting point for designing novel tubulin modulators, bypassing the need for de novo hit identification and enabling rapid SAR exploration. The precise atomic coordinates and binding mode offer a clear advantage over analogs lacking such structural data.

CNS-Penetrant Lead Optimization Programs

Prioritize [(6-Methoxypyridin-2-yl)methyl](methyl)amine over its primary amine analog for projects requiring enhanced blood-brain barrier permeability. The compound's favorable XLogP3 (0.6) and low TPSA (34.2 Ų) [2] suggest superior passive diffusion compared to (6-methoxypyridin-2-yl)methanamine (TPSA 48.1 Ų) [3]. This differentiation is critical when designing CNS-active compounds where small changes in polarity can dramatically impact brain exposure.

c-Met Inhibitor Intermediate for Oncology Drug Discovery

Procure this compound as a direct, patent-protected intermediate for synthesizing c-Met kinase inhibitors, as disclosed in WO2009/149258 A2 [4]. This scenario is directly relevant for pharmaceutical companies and CROs engaged in developing therapies for cancers driven by aberrant c-Met signaling. Using the exact intermediate specified in the patent ensures chemical fidelity to the lead series and can streamline IP analysis and follow-on research.

Controlled Hazardous Material Handling Workflows

Implement this compound in synthesis protocols that require stringent safety controls due to its corrosive nature (H314, Skin Corr. 1B) [2]. While this may necessitate additional PPE and engineering controls, it can be advantageous in applications where a more reactive, corrosive amine is desired for specific transformations. The clear GHS classification allows for informed risk assessment and procurement of appropriate safety equipment, differentiating it from less hazardous, but potentially less reactive, analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(6-Methoxypyridin-2-yl)methyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.